

# 1-tert-Butyl-4-chlorobenzene CAS number 3972-56-3

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## Compound of Interest

Compound Name: **1-tert-Butyl-4-chlorobenzene**

Cat. No.: **B1583815**

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An In-depth Technical Guide to **1-tert-Butyl-4-chlorobenzene** (CAS 3972-56-3)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-tert-Butyl-4-chlorobenzene** is a disubstituted aromatic hydrocarbon of significant interest in modern organic synthesis. Characterized by the CAS number 3972-56-3, this compound serves as a versatile intermediate and building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Its unique structural features—a sterically demanding tert-butyl group and a reactive chlorine atom on a benzene ring—provide a valuable scaffold for constructing elaborate molecular architectures. The tert-butyl moiety offers steric control and enhances lipophilicity, while the chloro-substituent is a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.

## Physicochemical and Spectroscopic Profile

**1-tert-Butyl-4-chlorobenzene** is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.<sup>[1]</sup> It is characterized by low solubility in water but exhibits good solubility in common organic solvents like ethers and acetone.<sup>[1][2]</sup>

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	3972-56-3	[3]
Molecular Formula	<chem>C10H13Cl</chem>	[4]
Molecular Weight	168.66 g/mol	[4]
Appearance	White or Colorless to Yellow powder, lump, or clear liquid	[1]
Melting Point	23 °C	
Boiling Point	216 °C	
Refractive Index	1.51	[5]
Purity	Typically ≥98% (by GC)	[3][6]

Table 2: Spectroscopic Data Summary

Technique	Expected Characteristics
<sup>1</sup> H NMR	Singlet (~1.3 ppm, 9H) for the tert-butyl group; AA'BB' system for aromatic protons (~7.2-7.4 ppm, 4H).[7][8]
<sup>13</sup> C NMR	Signals for quaternary tert-butyl carbon, methyl carbons, and four distinct aromatic carbons.
Mass Spec (MS)	Molecular ion (M <sup>+</sup> ) peak with a characteristic M+2 isotope peak for chlorine (ratio approx. 3:1).[9]
Infrared (IR)	C-H stretching (aliphatic and aromatic), C=C aromatic stretching, and C-Cl stretching bands.

## Synthesis and Manufacturing

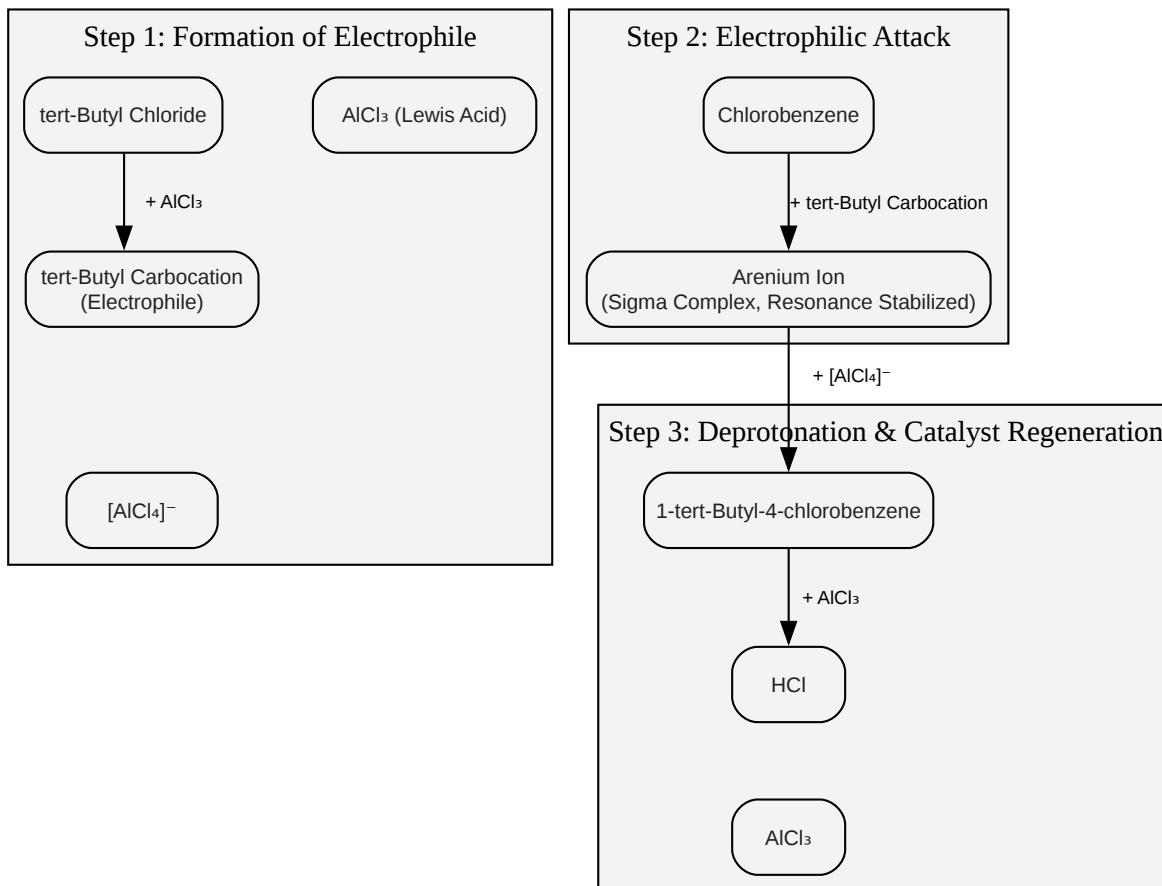
The predominant industrial synthesis of **1-tert-Butyl-4-chlorobenzene** is achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of chlorobenzene.

[10]

## Core Synthesis: Friedel-Crafts Alkylation

This reaction involves the alkylation of chlorobenzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ) or a complex acid like tetrachloroaluminic acid ( $\text{HAlCl}_4$ ).[10][11][12]

Mechanism: The reaction proceeds through the formation of a highly stable tert-butyl carbocation, which then acts as the electrophile.[10][13] The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the alkylation occurs almost exclusively at the para position.[10]



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Caption: Friedel-Crafts alkylation mechanism for synthesis.

## Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established Friedel-Crafts procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[\[14\]](#)[\[15\]](#) [\[16\]](#)

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas trap (to neutralize the evolved HCl gas).
- Reagent Charging: Charge the flask with chlorobenzene (1.0 eq) and anhydrous aluminum chloride (0.1-0.3 eq). Cool the mixture to 0-5 °C in an ice bath.
- Addition of Alkylating Agent: Add tert-butyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the stirred chlorobenzene/AlCl<sub>3</sub> mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of chlorobenzene.
- Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) twice.
- Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **1-tert-Butyl-4-chlorobenzene**.

## Chemical Reactivity and Synthetic Utility

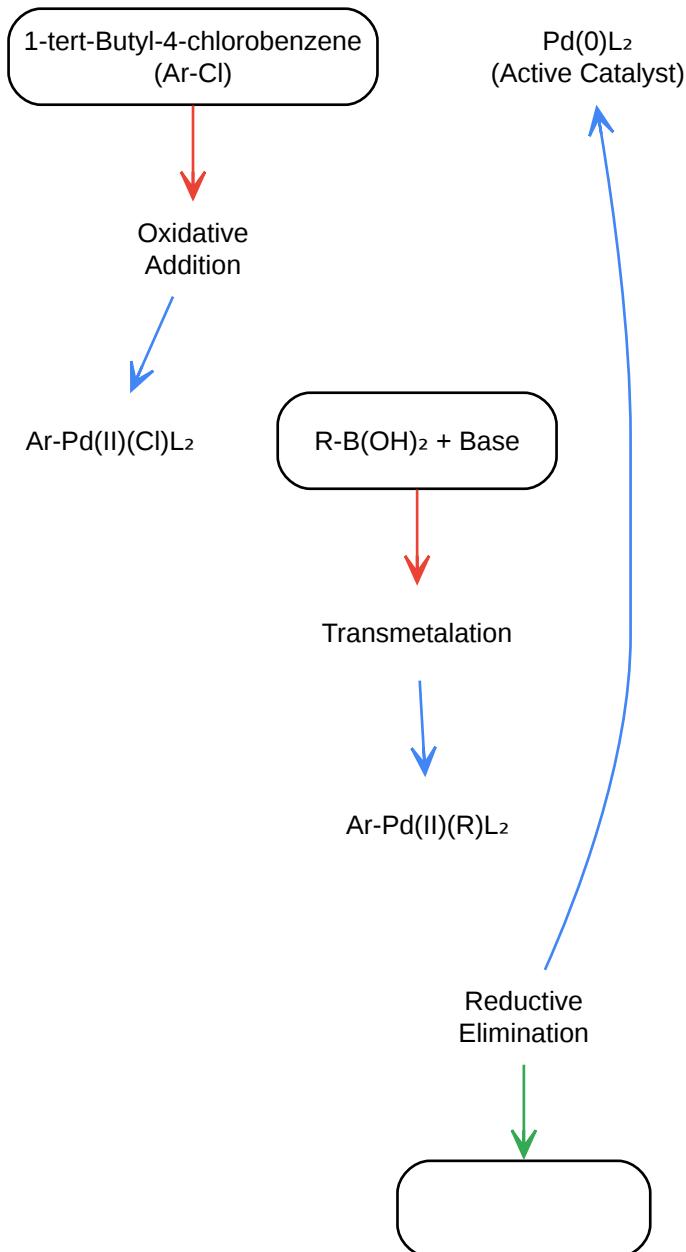
The synthetic value of **1-tert-Butyl-4-chlorobenzene** stems from the distinct reactivity of its chloro and tert-butyl substituents. The chlorine atom serves as an excellent leaving group in cross-coupling reactions, while the tert-butyl group provides steric bulk and is generally unreactive.[\[10\]](#)

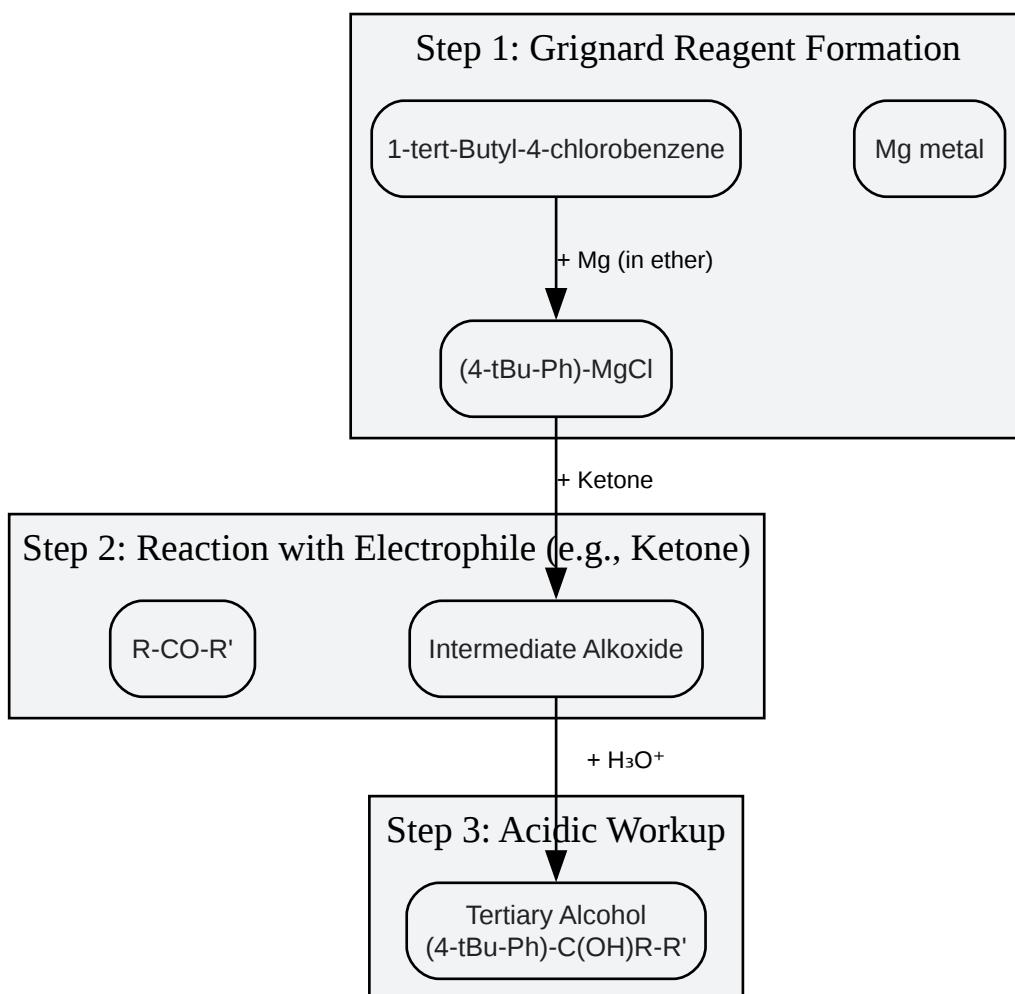
## Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are fundamental for C-C and C-N bond formation, and **1-tert-Butyl-4-chlorobenzene** is an ideal substrate.

This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) to form biaryl compounds, which are common motifs in pharmaceuticals.[17][18][19]

General Reaction:  $(4\text{-tBu-C}_6\text{H}_4)\text{-Cl} + \text{R-B(OH)}_2 \xrightarrow{[\text{Pd Catalyst, Base}]} (4\text{-tBu-C}_6\text{H}_4)\text{-R}$



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